N-mesityl-2-(2-thienyl)acetamide
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Overview
Description
N-mesityl-2-(2-thienyl)acetamide is an organic compound that features a mesityl group attached to an acetamide moiety, which is further connected to a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-mesityl-2-(2-thienyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
This compound interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It exhibits protein kinase activity . The N-mesityl group in NHC-catalyzed reactions renders the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .
Biochemical Pathways
It’s known that the compound plays a role in the regulation of the aliphatic amidase operon .
Pharmacokinetics
The compound’s molecular weight is 25936658 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
It’s known that the compound has an inhibitory effect on the aliphatic amidase expression-regulating protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(2-thienyl)acetamide typically involves the reaction of mesitylamine with 2-(2-thienyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-mesityl-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-thiophenecarboxamide
- N-(4-methylbenzyl)-2-thiophenecarboxamide
- N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide
Uniqueness
N-mesityl-2-(2-thienyl)acetamide is unique due to the presence of both a mesityl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHYANNNBBZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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